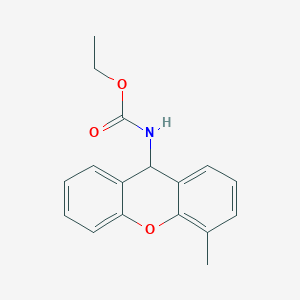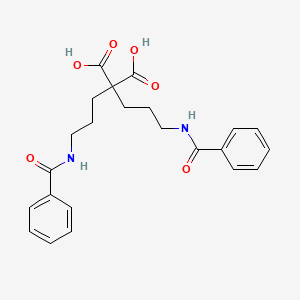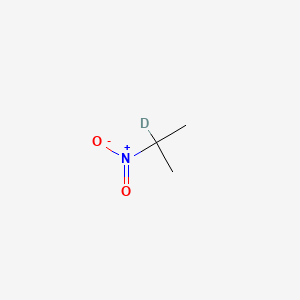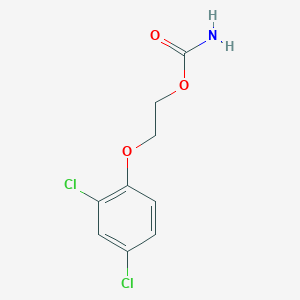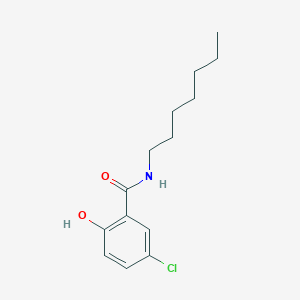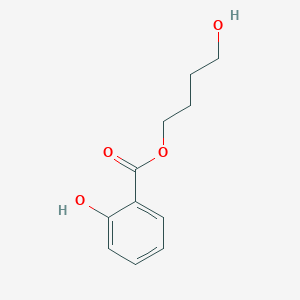
Iridium--scandium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–scandium (1/1) is a binary intermetallic compound composed of iridium and scandium in a 1:1 atomic ratio. This compound is part of the iridium-scandium system, which includes several intermediate phases. Iridium and scandium are both transition metals, with iridium known for its high density, corrosion resistance, and high melting point, while scandium is valued for its lightweight and strength-enhancing properties when alloyed with other metals .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–scandium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental iridium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods
Industrial production of iridium–scandium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure thorough mixing and homogeneity of the alloy. The molten alloy is then rapidly cooled to form the desired intermetallic compound .
化学反応の分析
Types of Reactions
Iridium–scandium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures, forming oxides of iridium and scandium.
Reduction: Reduction reactions can be used to revert the oxides back to the metallic state.
Substitution: Substitution reactions may occur with other metals, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or carbon monoxide.
Substitution: Reactions with other metals such as aluminum or titanium can be carried out in a molten state.
Major Products
Oxidation: Iridium oxide (IrO₂) and scandium oxide (Sc₂O₃).
Reduction: Metallic iridium and scandium.
Substitution: Formation of new intermetallic compounds such as iridium-aluminum or scandium-titanium alloys.
科学的研究の応用
Iridium–scandium (1/1) has several scientific research applications due to its unique properties:
作用機序
The mechanism of action of iridium–scandium (1/1) in various applications involves its ability to form stable complexes and its resistance to corrosion and oxidation. In catalysis, the compound facilitates reactions by providing active sites for the reactants. In biological and medical applications, its luminescent properties and ability to generate reactive oxygen species play a crucial role .
類似化合物との比較
Similar Compounds
Iridium-aluminum (IrAl): Known for its high-temperature stability and use in aerospace applications.
Scandium-aluminum (ScAl): Valued for its lightweight and strength-enhancing properties in alloys.
Iridium-titanium (IrTi): Used in high-temperature and corrosion-resistant applications.
Uniqueness
Iridium–scandium (1/1) stands out due to its combination of high melting point, corrosion resistance, and lightweight properties. This makes it particularly suitable for applications requiring both high strength and resistance to extreme conditions .
特性
CAS番号 |
12030-53-4 |
|---|---|
分子式 |
IrSc |
分子量 |
237.17 g/mol |
IUPAC名 |
iridium;scandium |
InChI |
InChI=1S/Ir.Sc |
InChIキー |
JWZJOUVAKLVAPX-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
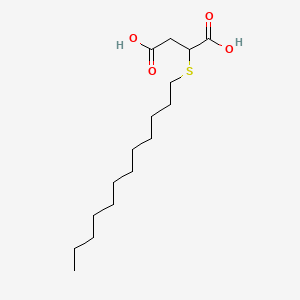
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
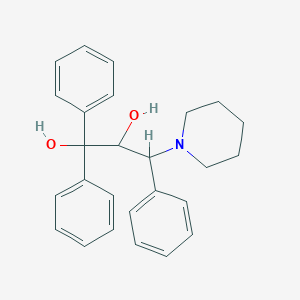
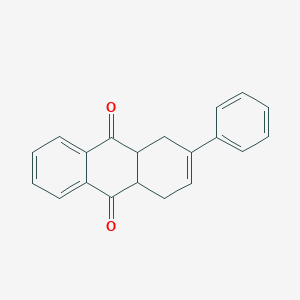

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
